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Compound of Interest

Compound Name: 3-(Oxolan-2-yl)propanoic acid

Cat. No.: B1331362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-(Oxolan-2-yl)propanoic acid (also known as 3-(tetrahydrofuran-2-yl)propanoic

acid). The information presented herein is essential for the identification, characterization, and

quality control of this molecule in research and development settings. This document outlines

predicted spectroscopic values based on the chemical structure and provides standardized

experimental protocols for data acquisition.

Chemical Structure and Properties
IUPAC Name: 3-(Oxolan-2-yl)propanoic acid

Synonyms: 3-(Tetrahydrofuran-2-yl)propanoic acid

CAS Number: 935-12-6

Molecular Formula: C₇H₁₂O₃

Molecular Weight: 144.17 g/mol

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for 3-(Oxolan-2-yl)propanoic
acid, the following tables summarize the predicted spectroscopic data based on established
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principles of NMR, IR, and mass spectrometry. These values serve as a reference for the

analysis of experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~11.5 - 12.5 broad singlet 1H -COOH

~4.0 - 4.2 multiplet 1H H-2 (oxolane ring)

~3.7 - 3.9 multiplet 2H H-5 (oxolane ring)

~2.4 - 2.6 triplet 2H -CH₂-COOH

~1.8 - 2.1 multiplet 4H
H-3, H-4 (oxolane

ring)

~1.6 - 1.8 multiplet 2H -CH(oxolane)-CH₂-

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppm Assignment

~178 - 182 -COOH

~75 - 79 C-2 (oxolane ring)

~67 - 71 C-5 (oxolane ring)

~33 - 37 -CH₂-COOH

~30 - 34 C-3 (oxolane ring)

~28 - 32 -CH(oxolane)-CH₂-

~24 - 28 C-4 (oxolane ring)

Infrared (IR) Spectroscopy
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Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong
O-H stretch (carboxylic acid

dimer)

2850-3000 Medium C-H stretch (aliphatic)

~1710 Strong
C=O stretch (carboxylic acid

dimer)

1200-1300 Medium C-O stretch (carboxylic acid)

1050-1150 Strong C-O-C stretch (ether)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Predicted Fragment

144 [M]⁺ (Molecular Ion)

127 [M - OH]⁺

99 [M - COOH]⁺

71 [C₄H₇O]⁺ (oxolane ring fragment)

45 [COOH]⁺

Experimental Protocols
The following sections detail standardized procedures for acquiring high-quality spectroscopic

data for 3-(Oxolan-2-yl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of 3-(Oxolan-2-yl)propanoic acid in approximately

0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

Spectral Width: 0-16 ppm.

Processing: Apply a Fourier transform to the free induction decay (FID). Phase the resulting

spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak

to 0.00 ppm.

3.1.2. ¹³C NMR Spectroscopy

Sample Preparation: Dissolve 20-50 mg of 3-(Oxolan-2-yl)propanoic acid in approximately

0.6-0.7 mL of CDCl₃.

Instrumentation: Utilize a 100 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Pulse Program: Standard proton-decoupled pulse sequence.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 128-1024 (or as needed for adequate signal-to-noise).
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Spectral Width: 0-220 ppm.

Processing: Apply a Fourier transform to the FID. Phase the resulting spectrum and perform

baseline correction. Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Film):

Dissolve a small amount of 3-(Oxolan-2-yl)propanoic acid in a volatile solvent (e.g.,

dichloromethane or acetone).

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, leaving a thin film of the compound on the

plate.

Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Acquire a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Average 16-32 scans to improve the signal-to-noise ratio.

Data Processing: The resulting spectrum should be displayed in terms of transmittance or

absorbance.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 3-(Oxolan-2-yl)propanoic acid
(approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source

(e.g., Electron Ionization - EI or Electrospray Ionization - ESI).
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Data Acquisition (EI mode):

Ionization Energy: 70 eV.

Mass Range: Scan from m/z 30 to 200.

Inlet System: Direct infusion or via Gas Chromatography (GC) for a pure sample.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic

characterization of a chemical compound like 3-(Oxolan-2-yl)propanoic acid.
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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Characterization of 3-(Oxolan-2-
yl)propanoic Acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1331362#3-oxolan-2-yl-propanoic-acid-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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